N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide
Description
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a tetrahydropyran-2-ylmethyl group and at position 4 with a methanesulfonamide moiety. This structure combines the conformational flexibility of the tetrahydropyran ring with the polar sulfonamide group, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-17(14,15)12-9-6-11-13(7-9)8-10-4-2-3-5-16-10/h6-7,10,12H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRENZSTHTCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of the ALK5 receptor, which is implicated in various diseases including cancer and fibrosis. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in preclinical models, and relevant pharmacokinetic properties.
The molecular formula of this compound is with a molecular weight of 359.5 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the ALK5 receptor (also known as TGF-β type I receptor). Inhibition of ALK5 has been shown to interfere with TGF-β signaling pathways that contribute to tumor progression and fibrosis.
In Vitro Studies
Research indicates that derivatives of tetrahydro-2H-pyran-pyrazole compounds exhibit significant inhibitory activity against ALK5. For example, a related compound demonstrated an IC50 value of 25 nM for ALK5 autophosphorylation and 74.6 nM for NIH3T3 cell activity, highlighting the potency of these compounds in cellular models .
In Vivo Studies
In vivo studies using CT26 xenograft models have shown that oral administration of related compounds can significantly inhibit tumor growth without causing noticeable toxicity. For instance, administration at a dose of 30 mg/kg resulted in marked tumor growth inhibition .
Pharmacokinetics
Pharmacokinetic studies reveal favorable profiles for some tetrahydro-2H-pyran derivatives. One study reported an oral bioavailability of 57.6% for a closely related compound, suggesting good absorption and systemic availability after oral dosing .
Case Studies
Several case studies have highlighted the potential therapeutic applications of these compounds:
- Cancer Treatment : A derivative was effective in reducing tumor size in mouse models of colorectal cancer, indicating its potential as an anticancer agent.
- Fibrosis : Compounds targeting ALK5 have been explored for their ability to mitigate fibrotic responses in tissue models, showcasing their dual role in both cancer and fibrosis management.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations from Comparative Analysis
- Tetrahydropyran Positional Isomerism: The target compound’s tetrahydropyran-2-ylmethyl group (vs. 4-yl in ) likely alters steric and electronic properties.
- Sulfonamide vs. Carboxamide/Carbonyl Groups : The methanesulfonamide group in the target compound offers stronger hydrogen-bond acceptor capacity compared to carboxamide or carbonyl groups in analogs (e.g., Compound 41) . This could enhance solubility and interactions with polar binding pockets.
- Synthetic Complexity : The target compound’s synthesis likely parallels and , utilizing boronate ester intermediates and Pd-catalyzed cross-coupling. However, the absence of a chlorophenyl or benzotriazole moiety simplifies its purification compared to Compounds 40 and 36 .
Pharmacological Implications (Inferred)
While biological data for the target compound are absent in the evidence, structural analogs provide clues:
- Kinase Inhibition Potential: Compounds with pyrazole cores (e.g., –3) are frequently kinase inhibitors. The sulfonamide group may mimic ATP’s phosphate interactions, as seen in JAK2 or EGFR inhibitors .
- Metabolic Stability : The tetrahydropyran group could improve metabolic stability over simpler alkyl chains, reducing CYP450-mediated degradation .
Q & A
Q. What are the optimal synthetic routes for N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide?
Methodological Answer: Synthesis typically involves multi-step reactions:
Pyrazole Ring Formation : Start with cyclocondensation of hydrazine derivatives and diketones.
Functionalization : Introduce the tetrahydro-2H-pyran moiety via nucleophilic substitution (e.g., using (tetrahydro-2H-pyran-2-yl)methyl halides).
Sulfonamide Attachment : React the pyrazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., NaH) under anhydrous conditions .
Key Considerations :
- Use catalysts like Pd/C for hydrogenation steps to reduce side products.
- Optimize solvent systems (e.g., DMF or THF) to enhance yield (>75%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR. Key signals include the pyrazole C-H (~δ 7.5 ppm) and sulfonamide S=O (~δ 3.3 ppm) .
- HPLC/MS : Assess purity (>98%) and molecular weight (e.g., ESI-MS m/z ~315 [M+H]⁺) .
- X-ray Crystallography : Resolve 3D conformation for docking studies, if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases, GPCRs). Focus on the sulfonamide group’s hydrogen-bonding potential with catalytic residues .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Prioritize targets with RMSD <2 Å and favorable binding energies (ΔG < -8 kcal/mol) .
- Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition) to confirm target engagement .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural-Activity Analysis : Compare substituent effects. For example, replacing the tetrahydro-2H-pyran group with morpholine alters solubility and target selectivity .
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Meta-Analysis : Pool data from ≥5 independent studies to identify trends (e.g., IC₅₀ ranges for antimicrobial activity) .
Q. How to design SAR studies for optimizing bioactivity?
Methodological Answer:
Q. What are the challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
- Process Optimization : Transition from batch to flow chemistry for improved reproducibility. Monitor temperature/pH in real-time to maintain yield (>70%) .
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O) to isolate gram-scale quantities .
- Stability Testing : Assess degradation under physiological conditions (e.g., pH 7.4, 37°C) via accelerated stability studies (ICH guidelines) .
Q. How to evaluate the compound’s potential in combination therapies?
Methodological Answer:
- Synergy Screening : Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) with standard chemotherapeutics (e.g., paclitaxel) .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify pathways modulated by the combination (e.g., apoptosis, DNA repair) .
- In Vivo Testing : Administer in xenograft models (e.g., NOD/SCID mice) with dose ratios derived from in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
